Ethyl 4-hydroxybenzimidate hydrochloride
Overview
Description
Ethyl 4-hydroxybenzimidate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is a benzimidazole derivative that has been synthesized using solid phase synthesis techniques . This compound is known for its cleavage and cyclization properties, which make it useful in the synthesis of other benzimidazoles .
Scientific Research Applications
Ethyl 4-hydroxybenzimidate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other benzimidazole derivatives.
Biology: The compound’s properties make it useful in biological studies, particularly in the synthesis of molecules with potential biological activity.
Medicine: It may be used in the development of pharmaceutical compounds due to its structural properties.
Safety and Hazards
Ethyl 4-hydroxybenzimidate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Mechanism of Action
- Chemical Structure : Ethyl 4-hydroxybenzimidate hydrochloride (CAS Number: 54998-28-6) is a benzimidazole derivative. Its molecular formula is C9H12ClNO2 with a molecular weight of 201.65 g/mol .
- Synthesis : It is synthesized using solid-phase synthesis and possesses cleavage and cyclization properties, which are essential for the synthesis of other benzimidazoles .
Now, let’s explore the requested aspects:
Biochemical Analysis
Biochemical Properties
It is known that the compound has cleavage and cyclization properties . These properties suggest that it may interact with enzymes, proteins, and other biomolecules in a manner that facilitates the synthesis of other benzimidazoles .
Molecular Mechanism
It is known that the compound has cleavage and cyclization properties , suggesting that it may exert its effects at the molecular level through these mechanisms
Preparation Methods
Ethyl 4-hydroxybenzimidate hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of ethanol with 4-cyanophenol . The reaction conditions typically include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
Ethyl 4-hydroxybenzimidate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Cyclization: The compound has cleavage and cyclization properties, which are used for the synthesis of other benzimidazoles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Ethyl 4-hydroxybenzimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl benzimidate hydrochloride: Another benzimidazole derivative with similar properties.
4-Hydroxybenzhydrazide: A related compound with different functional groups.
Benzhydrazide: Another benzimidazole derivative used in similar applications.
The uniqueness of this compound lies in its specific cleavage and cyclization properties, which make it particularly useful in the synthesis of other benzimidazoles .
Properties
IUPAC Name |
ethyl 4-hydroxybenzenecarboximidate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(10)7-3-5-8(11)6-4-7;/h3-6,10-11H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSYNIFQPFOQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583542 | |
Record name | 4-[Amino(ethoxy)methylidene]cyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54998-28-6 | |
Record name | 4-[Amino(ethoxy)methylidene]cyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxybenzimidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.